molecular formula C19H19N3O4S B2639760 Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-63-0

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2639760
CAS No.: 341966-63-0
M. Wt: 385.44
InChI Key: BMVHXXHDGCUUBY-UHFFFAOYSA-N
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Description

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. Key structural elements include:

  • Position 2: Ethyl carboxylate group, enhancing solubility and reactivity.
  • Position 3: A substituted amino group with a benzyloxy imino methyl moiety, contributing to steric and electronic effects.
  • Position 4: Methoxy group, influencing planarity and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-methoxy-3-[(phenylmethoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-25-19(23)17-16(15-14(24-2)9-10-20-18(15)27-17)21-12-22-26-11-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVHXXHDGCUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thieno[2,3-b]pyridine core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anti-tubercular activity. Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate has been evaluated for its efficacy against Mycobacterium tuberculosis.

  • Case Study : A study published in ResearchGate reported the synthesis of new derivatives based on thieno[2,3-b]pyridine and their subsequent evaluation for anti-tubercular properties. The findings suggested that modifications in the side chains significantly influenced the biological activity of these compounds .

Anticancer Potential

The compound's structure suggests possible interactions with various biological targets involved in cancer progression. Preliminary investigations have shown that thieno[2,3-b]pyridine derivatives can inhibit tumor growth.

  • Case Study : A related study explored the anticancer properties of thieno[2,3-b]pyridine derivatives, demonstrating their ability to induce apoptosis in cancer cell lines . The specific role of this compound within this context warrants further investigation.

Enzyme Inhibition

The compound may serve as a lead structure for designing inhibitors targeting specific enzymes involved in disease pathways.

  • Research Findings : Investigations into enzyme inhibition mechanisms have highlighted the potential of thieno[2,3-b]pyridine derivatives to act as competitive inhibitors for certain kinases and phosphatases . The structural features of this compound could be optimized for enhanced binding affinity.

Summary of Findings

The applications of this compound are diverse and promising:

  • Anti-Tubercular Activity : Demonstrated efficacy against Mycobacterium tuberculosis.
  • Anticancer Potential : Induces apoptosis in cancer cell lines.
  • Enzyme Inhibition : Potential as a lead compound for enzyme inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

A comparative analysis of structurally related thieno[2,3-b]pyridine derivatives is presented below:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-(Benzyloxy imino methyl amino), 4-methoxy, 2-ethyl carboxylate C₂₀H₂₂N₄O₃S 398.48 Predicted density: 1.26 g/cm³; pKa: ~9.15; boiling point: ~574.7°C (estimated).
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 3-(p-Toluenesulfonamido), 2-ethyl carboxylate C₁₇H₁₆N₂O₄S₂ 376.45 Planar core; dimeric H-bonding via N–H···O interactions; antitumor intermediate.
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate 3-Amino, 4-methoxy, 2-ethyl carboxylate C₁₀H₁₀N₂O₂S 234.27 Planar except ethyl group; zigzag H-bonded sheets (N–H···O/N); 95% synthesis yield.
Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate 3-(4-Chlorobenzyloxy imino methyl amino), 4-methoxy, 2-ethyl carboxylate C₂₀H₂₁ClN₄O₃S 432.92 Chlorine substituent enhances lipophilicity; no biological data provided.

Biological Activity

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate, known by its CAS number 341966-63-0, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H19N3O4S
  • Molar Mass : 385.44 g/mol
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 541.8 ± 60.0 °C (predicted)
  • pKa : 6.72 ± 0.40 (predicted)

This compound features a thieno[2,3-b]pyridine structure, which is significant in medicinal chemistry due to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Study Findings : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Outcome : In vitro tests indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

  • Ubiquitin-Specific Protease Inhibition : It was noted for its potential as a ubiquitin-specific protease inhibitor, which is crucial in cancer therapy as it can affect protein degradation pathways involved in tumor progression .

Research Findings and Case Studies

StudyFocusResults
Anticancer ActivityInhibition of cell proliferation in breast and lung cancer cells via apoptosis induction.
Antimicrobial ActivitySignificant antibacterial effects with MIC values comparable to standard treatments.
Enzyme InhibitionPotential inhibitor of ubiquitin-specific proteases affecting tumor growth dynamics.

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-b]pyridine derivatives like Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate?

Methodological Answer: Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclocondensation reactions. A key intermediate is ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1), which can undergo functionalization at the amino group. For example, reacting ethyl 3-amino derivatives with benzyloxy-imino methyl reagents (e.g., via Schiff base formation) introduces the [(benzyloxy)imino]methyl substituent . Similar protocols involve using ω-bromoacetophenone or chloroacetonitrile to modify the core structure, as demonstrated in the synthesis of ethyl 3-amino-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxylate . Solvent choice (e.g., dichloromethane) and catalysts (e.g., pyridine for acid scavenging) are critical for yield optimization .

Q. How is X-ray crystallography employed to determine the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from dichloromethane/petroleum ether mixtures) . Data collection uses programs like DIFRAC, with refinement via SHELXL97 . Key parameters include planar alignment of the thieno[2,3-b]pyridine ring system and intramolecular N–H⋯O hydrogen bonds, which stabilize the structure. ORTEP-3 visualizes thermal ellipsoids and molecular packing . For example, the title compound’s dimeric structure is defined by symmetry centers at (0, 0.5, 0.5) via intermolecular N–H⋯O interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, analogous thieno[2,3-b]pyridine derivatives (e.g., CAS: 193537-14-3) are classified as laboratory chemicals with undefined hazards . Standard precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Conducting reactions in fume hoods to avoid inhalation.
  • Emergency protocols: Contact Carechem 24 (multi-language: +44 (0)1235 239670) for spills or exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer: Critical variables include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during imine formation .
  • Catalysts : Pyridine acts as both solvent and acid scavenger in sulfonamide derivatization .
  • Solvent Polarity : Dichloromethane enhances solubility of intermediates, while petroleum ether induces crystallization .
    Recent advances suggest microwave-assisted synthesis for faster cyclization and higher purity in thieno[2,3-b]pyridines .

Q. How do spectral data discrepancies (e.g., NMR, HRMS) arise, and how are they resolved?

Methodological Answer: Discrepancies between theoretical and observed data often stem from:

  • Tautomerism : The imino group may exhibit keto-enol tautomerism, altering NMR shifts .
  • Isotopic Patterns : HRMS (exact mass: 398.1226) must account for sulfur (³²S/³⁴S) and chlorine isotopes if present .
    Resolution strategies:
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to confirm connectivity.
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. What role do hydrogen-bonding interactions play in the solid-state stability of this compound?

Methodological Answer: SCXRD reveals two N–H⋯O interactions:

Intramolecular : N1–H1N⋯O4 fixes the molecular conformation.

Intermolecular : N1–H1N⋯O2i forms centrosymmetric dimers (symmetry code: −x, −y+1, −z+1) .
These interactions reduce lattice energy, enhancing thermal stability. Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H/N⋯H) for crystal engineering .

Q. How can structural analogs guide hypotheses about this compound’s biological activity?

Methodological Answer: Analog studies suggest potential targets:

  • Sirtuin Inhibition : Benzamide derivatives with thiazolo[5,4-b]pyridine scaffolds show chromatin-modifying activity .
  • Antitumor Activity : Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate acts as a kinase inhibitor intermediate .
    Methodological validation:
  • Docking Studies : AutoDock Vina models ligand-receptor interactions using the compound’s planar heterocycle as a pharmacophore.
  • SAR Analysis : Modifying the 4-methoxy or benzyloxy groups alters solubility and target affinity .

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